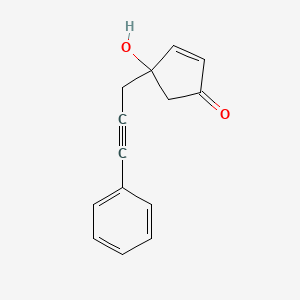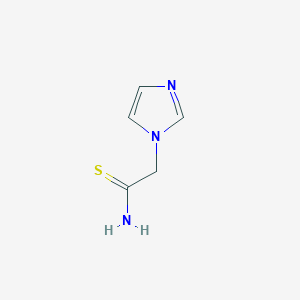
1H-Imidazole-1-ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-1-ethanethioamide is a heterocyclic compound that features an imidazole ring fused with an ethanethioamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-ethanethioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a thiol in the presence of a base, leading to the formation of the imidazole ring and the incorporation of the ethanethioamide group . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of catalysts can further improve the yield and reduce the cost of production.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole-1-ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethanethioamide group to an ethanethiol group.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethanethiol derivatives.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
1H-Imidazole-1-ethanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-1-ethanethioamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The ethanethioamide group can interact with biological molecules, potentially leading to antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can engage in multiple interactions.
Comparaison Avec Des Composés Similaires
1H-Imidazole-1-ethanol: Similar structure but with an ethanol group instead of ethanethioamide.
1H-Imidazole-1-acetamide: Features an acetamide group instead of ethanethioamide.
1H-Imidazole-1-thiol: Contains a thiol group instead of ethanethioamide.
Uniqueness: 1H-Imidazole-1-ethanethioamide is unique due to the presence of the ethanethioamide group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
648427-45-6 |
|---|---|
Formule moléculaire |
C5H7N3S |
Poids moléculaire |
141.20 g/mol |
Nom IUPAC |
2-imidazol-1-ylethanethioamide |
InChI |
InChI=1S/C5H7N3S/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2,(H2,6,9) |
Clé InChI |
JJVGMDHGOBFPSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one](/img/structure/B12582509.png)
![Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582516.png)
![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)

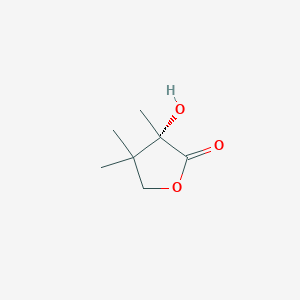
![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)
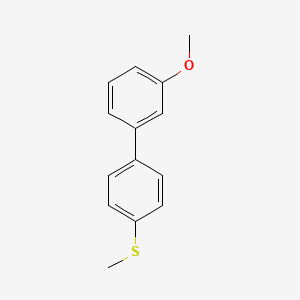
![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)
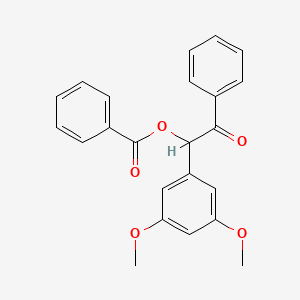

![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)

